molecular formula C20H17FN4O3S B2608271 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172247-95-8

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2608271
CAS No.: 1172247-95-8
M. Wt: 412.44
InChI Key: FMRYYUXBBGRYNZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a combination of fluorophenoxy, methoxybenzo[d]thiazol, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting 3-methyl-1H-pyrazole with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe used for imaging cysteine.

    Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-microbial and anti-biofilm activity.

Uniqueness

2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is unique due to its combination of fluorophenoxy, methoxybenzo[d]thiazol, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-16-6-4-3-5-14(16)21)25(24-12)20-22-15-8-7-13(27-2)10-17(15)29-20/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRYYUXBBGRYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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